Protorubradirin

Description

Properties

Molecular Formula |

C48H46N4O20 |

|---|---|

Molecular Weight |

998.9 g/mol |

IUPAC Name |

[(10Z)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxypyridine-2-carboxylate |

InChI |

InChI=1S/C48H46N4O20/c1-17-11-19(3)40(39(59)42(60)48(6)16-49-30-36(56)23-12-18(2)34(54)29(33(17)53)28(23)38(58)41(30)72-48)71-46(63)32-37(57)26(69-27-15-47(5,52(64)65)43(67-8)20(4)68-27)14-24(50-32)44(61)51-31-35(55)22-10-9-21(66-7)13-25(22)70-45(31)62/h9-14,19-20,27,39-40,43,49,54-55,57,59H,15-16H2,1-8H3,(H,51,61)/b17-11- |

InChI Key |

GBZJIWQNTNUYGZ-BOPFTXTBSA-N |

Isomeric SMILES |

CC1/C=C(\C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NCC(O4)(C(=O)C(C1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)OC8CC(C(C(O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)/C |

Canonical SMILES |

CC1C=C(C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NCC(O4)(C(=O)C(C1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)OC8CC(C(C(O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Protorubradirin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces achromogenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protorubradirin, a C-nitroso-sugar-containing antibiotic, is the authentic secondary metabolite produced by the bacterium Streptomyces achromogenes var. rubradiris. It is a light- and air-sensitive precursor to the more commonly known compound, rubradirin, which is its photo-oxidation product.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, consolidating the available scientific knowledge to support further research and development. The document outlines generalized protocols for the fermentation of S. achromogenes and the subsequent extraction and purification of this compound, with a critical emphasis on the compound's instability. While specific quantitative data and detailed spectroscopic analyses for this compound are not extensively available in the public domain, this guide presents the known information and provides a framework for its systematic study.

Introduction

The discovery of novel antibiotics is paramount in the ongoing battle against antimicrobial resistance. Actinomycetes, particularly the genus Streptomyces, have historically been a prolific source of diverse and potent bioactive compounds. Streptomyces achromogenes var. rubradiris is the producer of the antibiotic originally identified as rubradirin. However, subsequent research revealed that the true, native metabolite is this compound.[1] This compound is characterized by a C-nitroso-sugar moiety, which is believed to be crucial for its biological activity. The inherent instability of this compound, which readily converts to rubradirin upon exposure to light and air, has posed significant challenges to its isolation and characterization.[1] This guide aims to provide the available technical information and generalized methodologies to aid researchers in the study of this promising antibiotic.

Fermentation of Streptomyces achromogenes var. rubradiris

The production of this compound is achieved through the submerged fermentation of Streptomyces achromogenes var. rubradiris. The type strain is available from various culture collections, such as the German Collection of Microorganisms and Cell Cultures (DSMZ) under the designation DSM 40789.[2]

Culture Media and Conditions

While a specific medium optimized for this compound production is not detailed in the literature, general-purpose media for the cultivation of Streptomyces are suitable for initial studies. Recommended media for Streptomyces achromogenes subsp. rubradiris include Medium 65, Medium 84, and Medium 252.[2] The composition of a typical fermentation medium is provided in Table 1.

Table 1: Representative Fermentation Medium Composition

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Soy Peptone | 10.0 |

| Yeast Extract | 5.0 |

| CaCO₃ | 2.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| Trace Element Solution | 1.0 mL |

| Note: This is a generalized medium. Optimization of carbon and nitrogen sources, as well as trace elements, is recommended to enhance this compound yield. |

Experimental Protocol: Fermentation

-

Inoculum Preparation: Aseptically inoculate a loopful of a sporulated culture of S. achromogenes var. rubradiris into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Culture: Inoculate a production fermenter containing the optimized fermentation medium with 5-10% (v/v) of the seed culture.

-

Fermentation Parameters: Maintain the fermentation at 28°C with controlled aeration and agitation to ensure sufficient dissolved oxygen levels. The pH should be monitored and maintained between 6.8 and 7.2.

-

Monitoring: Monitor the production of this compound over time by taking samples periodically and analyzing them by HPLC, ensuring protection from light.

-

Harvesting: Typically, the fermentation is harvested after 5-7 days, when the production of this compound reaches its maximum. The fermentation broth should be immediately processed to prevent degradation of the target compound.

Isolation and Purification of this compound

The isolation of this compound is challenging due to its sensitivity to light and air. All steps must be performed in the dark or under red light, and exposure to oxygen should be minimized. The primary purification technique is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

Extraction

-

Cell Separation: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. The bioactive compound may be present in both the supernatant and the mycelium.

-

Solvent Extraction: Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate or butanol. Extract the mycelial cake with a polar organic solvent like acetone or methanol.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure at a low temperature to yield a crude extract.

Experimental Protocol: Preparative RP-HPLC

A generalized protocol for the purification of this compound using preparative RP-HPLC is outlined below. The specific parameters will require optimization.

-

Column: A C18 stationary phase is suitable for the separation.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Gradient Elution: Start with a low concentration of the organic modifier and gradually increase it to elute compounds with increasing hydrophobicity.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs, while minimizing light exposure to the collected fractions.

-

Fraction Collection: Collect fractions corresponding to the this compound peak.

-

Final Steps: Pool the pure fractions and remove the solvent under vacuum to obtain the purified this compound. Store the final product under an inert atmosphere, protected from light, and at a low temperature.

Quantitative Data

Table 2: Fermentation and Extraction Data (Hypothetical)

| Parameter | Value |

| Fermentation Titer | 50 mg/L |

| Extraction Efficiency | 85% |

| Crude Extract Yield | 1.2 g/L |

| Note: These values are for illustrative purposes only and do not represent actual experimental data. |

Table 3: Purification Data (Hypothetical)

| Purification Step | Purity (%) | Yield (%) |

| Crude Extract | 5 | 100 |

| Preparative RP-HPLC | >95 | 40 |

| Note: These values are for illustrative purposes only and do not represent actual experimental data. |

Structure and Spectroscopic Data

The structure of this compound is characterized by a C-nitroso-sugar fragment, which distinguishes it from rubradirin. Detailed 1H-NMR, 13C-NMR, and mass spectrometry data for this compound are not available in the public domain. Researchers are encouraged to perform these analyses upon successful isolation of the compound.

Biological Activity

This compound is described as an antibiotic.[1] However, specific data on its antibacterial spectrum and potency, such as Minimum Inhibitory Concentration (MIC) values against various bacterial strains, are not available in the literature. The biological activity is presumed to be linked to the C-nitroso-sugar moiety.

Table 4: Antibacterial Activity (Hypothetical MIC Values)

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 1-4 |

| Bacillus subtilis | 0.5-2 |

| Escherichia coli | 8-16 |

| Pseudomonas aeruginosa | >32 |

| Note: These values are for illustrative purposes only and do not represent actual experimental data. |

Signaling Pathways

There is no information in the public domain regarding the specific cellular signaling pathways that may be affected by this compound. Further research is required to elucidate its mechanism of action.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical mechanism of action for this compound.

Conclusion

This compound represents an intriguing, yet underexplored, natural product from Streptomyces achromogenes var. rubradiris. Its inherent instability presents a significant hurdle but also suggests a potentially reactive pharmacophore. This technical guide consolidates the currently available information to provide a starting point for researchers. The development of robust fermentation and purification protocols, protected from light and air, is critical for obtaining sufficient quantities of this compound for comprehensive characterization. Future work should focus on elucidating its complete structure through modern spectroscopic techniques, defining its antimicrobial spectrum and potency, and investigating its mechanism of action at a molecular level. Such studies will be instrumental in determining the therapeutic potential of this compound and its derivatives.

References

- 1. This compound, an antibiotic containing a C-nitroso-sugar fragment, is the true secondary metabolite produced by Streptomyces achromogenes var. rubradiris. Rubradirin, described earlier, is its photo-oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | Streptomyces achromogenes subsp. rubradiris [webshop.dsmz.de]

Protorubradirin's Enigmatic Dance with HIV Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protorubradirin, an antibiotic isolated from Streptomyces achromogenes var. rubradirin, has been identified as an inhibitor of Human Immunodeficiency Virus (HIV) reverse transcriptase (RT). However, the precise mechanism of action, quantitative inhibitory data, and specific experimental protocols for this activity are not extensively documented in publicly available scientific literature. This technical guide provides a comprehensive overview of the known information about this compound, places it within the broader context of HIV RT inhibition, and details the established mechanisms of action for the two primary classes of RT inhibitors: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Furthermore, this document outlines standard experimental protocols for assessing HIV RT inhibition and discusses common resistance mechanisms. While specific data for this compound remains elusive, this guide serves as a foundational resource for researchers interested in the potential of this and similar natural products as antiretroviral agents.

This compound: An Overview

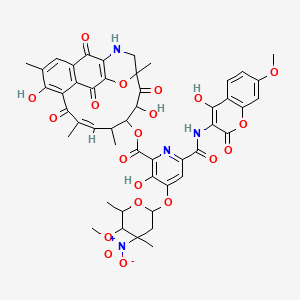

This compound is a complex antibiotic with the chemical formula C₄₈H₄₆N₄O₁₉ and a molecular weight of 982.9 g/mol . Its chemical structure is presented below.

Chemical Structure of this compound (CAS: 122525-61-5)

While its inhibitory activity against HIV reverse transcriptase has been noted, the specifics of this inhibition are not well-characterized.[1] Based on the activity of related compounds, the rubromycins, it is hypothesized that this compound may act as a competitive inhibitor with respect to the template-primer binding site on the reverse transcriptase enzyme.[2] However, this remains to be experimentally verified for this compound itself.

The Central Role of HIV Reverse Transcriptase in the Viral Lifecycle

HIV reverse transcriptase is a crucial enzyme for the replication of the virus. It transcribes the single-stranded RNA genome of the virus into double-stranded DNA, which is then integrated into the host cell's genome. This process, known as reverse transcription, is a hallmark of retroviruses and a primary target for antiretroviral therapy.

The reverse transcription process can be visualized as a multi-step pathway:

Mechanisms of Action of HIV Reverse Transcriptase Inhibitors

There are two main classes of drugs that target HIV reverse transcriptase, each with a distinct mechanism of action.

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

NRTIs are analogs of the natural deoxynucleotides (dNTPs) used by reverse transcriptase to build the DNA chain. These drug molecules are incorporated into the growing viral DNA strand. However, they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs are a structurally diverse group of compounds that bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site. This allosteric binding induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase function non-competitively.

Quantitative Data for Representative HIV RT Inhibitors

While specific quantitative data for this compound is not available, the following table provides representative data for well-characterized NRTI and NNRTI inhibitors to illustrate the typical potency of these drug classes.

| Inhibitor | Class | Target | IC₅₀ (nM) | Kᵢ (nM) | Antiviral Activity (EC₅₀, nM) |

| Zidovudine (AZT) | NRTI | HIV-1 RT | 2.5 - 10 | 2.5 | 3 - 30 |

| Lamivudine (3TC) | NRTI | HIV-1 RT | 50 - 200 | 130 | 4 - 40 |

| Tenofovir | NtRTI | HIV-1 RT | 100 - 300 | 220 | 5 - 50 |

| Nevirapine | NNRTI | HIV-1 RT | 100 - 250 | 230 | 10 - 100 |

| Efavirenz | NNRTI | HIV-1 RT | 2.5 - 10 | 2.6 | 1 - 5 |

| Rilpivirine | NNRTI | HIV-1 RT | 0.7 - 2 | 1.5 | 0.1 - 0.7 |

Note: IC₅₀, Kᵢ, and EC₅₀ values can vary depending on the specific assay conditions, cell type, and HIV-1 strain used.

Experimental Protocols for Assessing HIV RT Inhibition

A variety of in vitro assays are available to determine the inhibitory activity of a compound against HIV reverse transcriptase. A general workflow for such an assay is depicted below.

Detailed Methodology: A Representative HIV-1 RT Colorimetric Assay

This protocol is a representative example and would require optimization for specific compounds and laboratory conditions.

-

Preparation of Reagents:

-

Test Compound: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for testing.

-

Reaction Buffer: Prepare a buffer solution typically containing Tris-HCl (pH 8.0), KCl, and MgCl₂.

-

Template-Primer: Use a synthetic template-primer such as poly(rA)-oligo(dT).

-

dNTP Mix: Prepare a mixture of dATP, dCTP, dGTP, and digoxigenin-labeled dUTP (DIG-dUTP) and biotin-labeled dUTP.

-

Enzyme: Use a purified, recombinant HIV-1 reverse transcriptase.

-

Stop Solution: A solution of EDTA to chelate Mg²⁺ and halt the reaction.

-

Detection Reagents: Anti-digoxigenin-peroxidase (POD) conjugate and a colorimetric peroxidase substrate (e.g., ABTS).

-

-

Assay Procedure:

-

Add the serially diluted test compound to the wells of a microtiter plate. Include positive (known RT inhibitor) and negative (no inhibitor) controls.

-

Add the reaction buffer, template-primer, and dNTP mix to each well.

-

Initiate the reaction by adding the HIV-1 RT enzyme to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding the stop solution.

-

The newly synthesized, biotin-labeled DNA will bind to streptavidin-coated microtiter plates.

-

Wash the plate to remove unbound reagents.

-

Add the anti-digoxigenin-POD conjugate and incubate.

-

Wash the plate again.

-

Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

The absorbance is directly proportional to the amount of DNA synthesized.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) using non-linear regression analysis.

-

Resistance to Reverse Transcriptase Inhibitors

A significant challenge in HIV therapy is the emergence of drug-resistant strains of the virus. The high mutation rate of HIV reverse transcriptase allows for the selection of mutations that reduce the efficacy of RT inhibitors.

-

NRTI Resistance: Mutations such as M184V can alter the active site to sterically hinder the incorporation of NRTIs or facilitate their removal after incorporation.

-

NNRTI Resistance: Mutations like K103N and Y181C can change the shape and chemical environment of the NNRTI binding pocket, reducing the binding affinity of the inhibitor.

The development of new RT inhibitors with novel mechanisms of action or improved binding to resistant mutants is an ongoing area of research.

Conclusion and Future Directions

This compound presents an intriguing but currently under-investigated potential as an HIV reverse transcriptase inhibitor. While its activity has been reported, the lack of detailed mechanistic and quantitative data highlights a significant knowledge gap. Future research should focus on:

-

Elucidating the specific mechanism of action: Determining whether this compound acts as an NRTI, NNRTI, or through a novel mechanism.

-

Quantitative characterization: Performing detailed enzymatic and antiviral assays to determine its IC₅₀, Kᵢ, and EC₅₀ values against wild-type and drug-resistant HIV-1 strains.

-

Structure-activity relationship studies: Synthesizing and testing analogs of this compound to identify key structural features for its anti-HIV activity and to potentially improve its potency and pharmacokinetic properties.

A thorough investigation into the antiretroviral properties of this compound could pave the way for the development of a new class of therapeutics derived from natural products to combat the ongoing challenge of HIV/AIDS.

References

An In-depth Technical Guide to the Biosynthesis of Protorubradirin in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protorubradirin, a potent antibiotic produced by Streptomyces achromogenes var. rubradiris, is the true bioactive secondary metabolite, which upon exposure to light and air, is converted to the more commonly known rubradirin. This guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and regulatory networks. By synthesizing current research, this document aims to serve as a technical resource for the scientific community, facilitating further investigation and potential bioengineering of this promising natural product.

Introduction

Streptomyces achromogenes is a Gram-positive bacterium known for its ability to produce a variety of secondary metabolites with diverse biological activities. Among these is this compound, a complex polyketide antibiotic that exhibits significant antibacterial properties. This compound is the direct biosynthetic precursor to rubradirin, its photo-oxidation product. The core structure of this compound is assembled from four distinct chemical moieties: a polyketide-derived macrocycle (rubransarol), 3-amino-4-hydroxy-7-methoxycoumarin (AMC), 3,4-dihydroxydipicolinate (DHDP), and a unique deoxysugar, D-rubranitrose, which in this compound exists in a C-nitroso form. The complete biosynthetic gene cluster for rubradirin has been cloned and sequenced, providing a foundation for understanding the intricate enzymatic steps involved in the assembly of this compound.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a large gene cluster spanning approximately 105.6 kb and containing 58 open reading frames (ORFs) in Streptomyces achromogenes var. rubradiris NRRL3061.[1] This cluster encodes all the necessary enzymes for the synthesis of the four precursor moieties, their assembly, and the regulation of the pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a modular process involving several interconnected pathways that converge to assemble the final molecule. The overall pathway can be dissected into the formation of its four primary building blocks and their subsequent linkage.

Biosynthesis of the Rubransarol Moiety

The rubransarol core is synthesized by a Type I polyketide synthase (PKS) encoded primarily by the rubA gene. This large, modular enzyme utilizes 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit and incorporates extender units derived from malonyl-CoA and methylmalonyl-CoA to build the polyketide chain. Gene knockout studies have confirmed that the disruption of rubA completely abolishes rubradirin production, highlighting its critical role in the biosynthesis of the polyketide backbone.[1]

Biosynthesis of the D-rubranitrose Moiety

The formation of the deoxysugar moiety, TDP-D-rubranitrose, is a multi-step enzymatic cascade starting from glucose-1-phosphate. A set of genes, designated rubN1 through rubN8, are responsible for this conversion. The functionalities of several of these enzymes have been characterized through heterologous expression and in vitro assays.[2]

The proposed pathway for TDP-D-rubranitrose biosynthesis is as follows:

Biosynthesis of the 3-Amino-4-hydroxy-7-methoxycoumarin (AMC) and 3,4-dihydroxydipicolinate (DHDP) Moieties

The biosynthesis of the AMC and DHDP moieties is less well-characterized but is predicted to involve the gene products of the rubC1-C5 cassette. RubC1 has been identified as a unique bifunctional enzyme possessing both aminocoumarin acyl ligase and tyrosine-adenylation domains, suggesting its central role in activating and linking precursors for AMC synthesis.[3] The formation of DHDP is likely derived from intermediates of primary metabolism, although the precise enzymatic steps remain to be fully elucidated.

Assembly of this compound

The final assembly of this compound involves the sequential attachment of the AMC, DHDP, and TDP-D-rubranitrose moieties to the rubransarol core. This process is catalyzed by a series of tailoring enzymes, including acyltransferases and glycosyltransferases, encoded within the gene cluster. The glycosyltransferase RubG2 has been shown to be essential for the attachment of the deoxysugar moiety, as its inactivation leads to the complete loss of rubradirin production.[1] The final step in the formation of this compound is the C-nitrosation of the sugar moiety, a reaction catalyzed by the nitrososynthase RubN8.[4]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. The gene cluster contains several putative regulatory genes, including rubR1, rubR2, and rubR3. These genes are thought to encode proteins belonging to families of transcriptional regulators commonly found in Streptomyces secondary metabolite gene clusters, such as the SARP (Streptomyces Antibiotic Regulatory Protein) family.[5][6] These regulators likely respond to various intracellular and environmental signals to control the expression of the biosynthetic genes, ensuring that this compound is produced at the appropriate time and in the correct amount.

Quantitative Data

While extensive research has been conducted on the genetic and biochemical aspects of the rubradirin pathway, detailed quantitative data for the enzymes involved in this compound biosynthesis are limited in the public domain. The following table summarizes available kinetic data for homologous enzymes involved in similar deoxysugar biosynthetic pathways, which can serve as a reference for future studies on the Rub enzymes.

| Enzyme Family | Homologous Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol min-1 mg-1) | Source |

| TDP-D-glucose 4,6-dehydratase | TDP-D-glucose 4,6-dehydratase (S. peucetius) | TDP-D-glucose | 34.7 | - | 201 | [7] |

| TDP-D-glucose 4,6-dehydratase | TDP-D-glucose 4,6-dehydratase (Streptomyces sp. C5) | TDP-D-glucose | 31.3 | - | 309 | [7] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, molecular biology, and biochemical techniques. Below are generalized protocols for key experiments.

Gene Knockout in Streptomyces achromogenes

Gene inactivation is crucial for confirming the function of specific genes in the biosynthetic pathway. A common method involves homologous recombination to replace the target gene with an antibiotic resistance cassette.

Protocol Outline:

-

Construct Design: Amplify ~1.5-2 kb regions flanking the target gene from S. achromogenes genomic DNA.

-

Cloning: Clone the flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin resistance) into a suicide vector that cannot replicate in Streptomyces.

-

Conjugation: Transfer the knockout vector from E. coli (e.g., ET12567/pUZ8002) to S. achromogenes via intergeneric conjugation.

-

Selection: Select for exconjugants that have integrated the vector into the chromosome via a single crossover event.

-

Counter-selection: Culture the single-crossover mutants under conditions that select for the loss of the vector backbone through a second crossover event, resulting in either the wild-type allele or the knockout allele.

-

Verification: Screen for the desired knockout mutants by PCR using primers that flank the target gene and confirm the gene replacement by sequencing.

Heterologous Expression and Purification of "Rub" Enzymes

To characterize the function of individual enzymes, their corresponding genes are often expressed in a heterologous host, such as E. coli.

Protocol Outline:

-

Cloning: Amplify the gene of interest (e.g., rubN4, rubN6) from S. achromogenes genomic DNA and clone it into an E. coli expression vector, often with an affinity tag (e.g., His6-tag) for purification.

-

Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG.

-

Lysis: Harvest the cells and lyse them to release the cellular contents.

-

Purification: Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Analysis: Assess the purity and size of the purified protein by SDS-PAGE.

In Vitro Enzyme Assays

Purified enzymes are used in in vitro assays to determine their specific function and kinetic parameters.

Protocol Outline for TDP-D-rubranitrose Biosynthesis Enzymes:

-

Reaction Setup: Prepare a reaction mixture containing the purified enzyme(s), the substrate (e.g., TDP-4-keto-6-deoxy-D-glucose for RubN6), and necessary cofactors (e.g., NADH for RubN6, PLP for RubN4) in a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Quenching: Stop the reaction, for example, by adding a solvent or heating.

-

Analysis: Analyze the reaction products by HPLC or LC-MS to identify the product and quantify its formation. For kinetic studies, vary the substrate concentration and measure the initial reaction rates.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces achromogenes has provided a detailed blueprint for the assembly of this complex antibiotic. While significant progress has been made in identifying the genes and understanding the functions of some of the key enzymes, further research is needed to fully characterize all the enzymatic steps and their kinetics. A deeper understanding of the regulatory network governing the expression of the biosynthetic gene cluster will be crucial for developing strategies to enhance the production of this compound. The knowledge and tools described in this guide will be invaluable for future efforts in pathway engineering and the generation of novel this compound analogs with improved therapeutic properties.

References

- 1. Functional characterization of ketoreductase (rubN6) and aminotransferase (rubN4) genes in the gene cluster of Streptomyces achromogenes var. rubradiris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 2, 3-dihydrodipicolinate as the product of the dihydrodipicolinate synthase reaction from Escherichia coli [agris.fao.org]

- 3. Adenylate-forming enzymes of rubradirin biosynthesis: RubC1 is a bifunctional enzyme with aminocoumarin acyl ligase and tyrosine-activating domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The roles of SARP family regulators involved in secondary metabolism in Streptomyces [frontiersin.org]

- 6. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and characterization of TDP-D-glucose 4,6-dehydratase from anthracycline-producing streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Protorubradirin: A Technical Guide to its Chemical Structure and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protorubradirin is a complex polyketide natural product belonging to the rubradirin family of antibiotics. While its definitive chemical structure has not been fully elucidated in publicly available literature, significant insights can be drawn from its close structural analog, rubradirin. This technical guide provides a comprehensive overview of the proposed chemical structure of this compound, its key functional groups, and a summary of its physicochemical properties. Furthermore, this document outlines generalized experimental protocols for the isolation and characterization of such compounds and visualizes the proposed biosynthetic pathway of its unique deoxysugar moiety and the established mechanism of action of the closely related rubradirin.

Proposed Chemical Structure and Functional Groups

This compound shares a common macrocyclic core with rubradirin, which is composed of four distinct moieties: a polyketide-derived chromophore (rubransarol), an aminohydroxycoumarin unit, a dihydroxydipicolinic acid linker, and a unique deoxysugar. The primary structural difference between this compound and rubradirin lies within the deoxysugar moiety, specifically in the oxidation state of a nitrogen-containing functional group.

Based on available data, this compound possesses a nitroso (-N=O) group on the deoxysugar, known as rubranitrose, in contrast to the nitro (-NO₂) group found in rubradirin.[1] This seemingly minor difference has significant implications for the molecule's overall electronic properties and potential biological activity.

The proposed structure of this compound is presented below, highlighting the key functional moieties.

Key Functional Groups:

-

Polyketide Backbone: A large macrocyclic lactam containing multiple hydroxyl, methyl, and ketone functionalities. This region is crucial for the molecule's overall conformation and interaction with biological targets.

-

Aminohydroxycoumarin: A substituted coumarin ring system with amine and hydroxyl groups.

-

Dihydroxydipicolinic Acid: A pyridine derivative that acts as a linker between the polyketide core and the deoxysugar.

-

Rubranitrose (Deoxysugar): A highly modified sugar molecule characterized by a C-nitroso group, methyl ethers, and a trideoxyhexopyranose scaffold.

-

Amide Bonds: Linking the various structural components.

-

Phenolic Hydroxyl Groups: Contributing to the molecule's acidic character and potential for hydrogen bonding.

-

Ketone Groups: Present on the polyketide backbone.

-

Ether Linkages: Connecting the deoxysugar to the main structure and within the sugar itself.

Physicochemical Properties

Quantitative data for this compound is scarce in the literature. However, some key properties have been reported and are summarized in the table below. For comparison, data for the closely related rubradirin is also included where available.

| Property | This compound | Rubradirin | Reference |

| Molecular Formula | C₄₈H₄₆N₄O₁₉ | C₄₈H₄₆N₄O₂₀ | [1] |

| Molecular Weight | 982.91 g/mol | 998.9 g/mol | [1] |

| CAS Number | 122525-61-5 | 11031-38-2 | [1] |

| Appearance | Amorphous red solid | Not specified | [1] |

| Optical Rotation | [α]D +921° (acetone) | Not specified | [1] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not publicly available. However, based on methodologies used for other members of the rubradirin family, a general workflow can be proposed.

Isolation and Purification

-

Fermentation: Cultivation of a producing microorganism, such as Streptomyces achromogenes var. rubradiris, in a suitable nutrient-rich medium to induce the production of the target compound.

-

Extraction: Extraction of the fermentation broth with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform) to partition the desired metabolites.

-

Chromatographic Separation:

-

Silica Gel Chromatography: Initial fractionation of the crude extract using a silica gel column with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate, followed by chloroform-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient).

-

-

Purity Assessment: Analysis of the purified fractions by analytical HPLC and Thin Layer Chromatography (TLC) to ensure the isolation of a pure compound.

Structural Characterization

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that provide information about the connectivity of the different structural moieties.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the types and connectivity of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete covalent structure of the molecule by identifying proton-proton and proton-carbon correlations.

-

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls (-OH), ketones (C=O), amides (N-H, C=O), and nitroso (-N=O) or nitro (-NO₂) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the molecule, which is responsible for its red color.

Visualization of Biosynthetic and Mechanistic Pathways

Proposed Biosynthesis of the Rubranitrose Moiety

The unique nitroso-sugar of this compound is believed to be biosynthesized from a glucose precursor through a series of enzymatic modifications. The following diagram illustrates a plausible pathway leading to the formation of the nitroso group, which differentiates it from the nitro group in rubradirin.

Caption: Proposed biosynthetic pathway of the rubranitrose deoxysugar.

Mechanism of Action of the Rubradirin Family

While a specific signaling pathway for this compound has not been elucidated, the mechanism of action for the closely related antibiotic rubradirin has been studied. Rubradirin is known to inhibit bacterial protein synthesis by targeting the ribosome. The aglycone form has also been shown to inhibit HIV reverse transcriptase.[2]

Caption: Inferred mechanism of action based on the related antibiotic, rubradirin.

Conclusion

This compound remains an intriguing natural product with a complex chemical architecture. While its complete stereochemical assignment awaits definitive confirmation, its structural relationship to rubradirin provides a strong foundation for understanding its chemical nature and functional groups. The presence of a rare nitroso-sugar moiety distinguishes it from other members of its class and suggests unique chemical reactivity and biological properties. Further investigation into the isolation, total synthesis, and biological evaluation of this compound is warranted to fully unlock its therapeutic potential. The methodologies and structural insights presented in this guide offer a valuable resource for researchers dedicated to the exploration of novel antibiotic scaffolds and drug development.

References

Protorubradirin: A Comprehensive Technical Guide on its Natural Source and Ecological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protorubradirin is a naturally occurring antibiotic and the true secondary metabolite produced by the soil bacterium Streptomyces achromogenes var. rubradiris. As a C-nitroso-sugar-containing compound, it represents a class of potent bioactive molecules with significant research interest. This technical guide provides an in-depth exploration of the natural source, isolation, and characterization of this compound, alongside a discussion of its presumptive ecological role. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and drug discovery.

Natural Source and Biosynthesis

This compound is biosynthesized by Streptomyces achromogenes var. rubradiris, a Gram-positive, filamentous bacterium commonly found in soil environments.[1] It is the genuine bioactive compound produced by this strain, which undergoes photo-oxidation to form Rubradirin, a related antibiotic that was initially misidentified as the primary metabolite.[1] The biosynthesis of this compound involves a complex enzymatic machinery, with key steps including the formation of its unique C-nitroso-sugar moiety.

Ecological Role of this compound

The production of secondary metabolites like this compound by Streptomyces species is a crucial strategy for survival and competition in the complex soil microbiome. While the specific ecological role of this compound has not been definitively elucidated, it is presumed to function as an antimicrobial agent, inhibiting the growth of competing bacteria and other microorganisms in the soil. This competitive advantage allows S. achromogenes to secure access to limited nutrients and space. The presence of a nitro group, a feature of this compound, is often associated with potent biological activities in other natural products. The ecological implications of such compounds in soil ecosystems include shaping microbial community structures and influencing nutrient cycling.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a natural product's structure is paramount for its development as a potential therapeutic agent. The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Data |

| Molecular Formula | C₄₀H₄₇N₃O₁₃ |

| Appearance | Reddish, amorphous solid |

| Solubility | Soluble in methanol, acetone, and ethyl acetate |

| UV-Vis λmax (MeOH) | 235, 275, 330, 430 nm |

| ¹H NMR (CDCl₃, δ ppm) | Data not available in the searched literature. |

| ¹³C NMR (CDCl₃, δ ppm) | Data not available in the searched literature. |

| High-Resolution Mass Spectrometry (HRMS) | Data not available in the searched literature. |

Note: Specific NMR and HRMS data for this compound were not available in the public domain at the time of this guide's compilation. Researchers are encouraged to perform these analyses upon isolation of the compound.

Antimicrobial Activity

This compound exhibits antibacterial activity, a key feature driving its research. The following table is intended to be populated with Minimum Inhibitory Concentration (MIC) values upon experimental determination.

| Target Organism | MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Bacillus subtilis | Data not available |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available |

| Candida albicans | Data not available |

Note: The above table provides a template for recording the antimicrobial spectrum of this compound. Researchers should perform standardized MIC assays to obtain these quantitative data.

Experimental Protocols

Fermentation of Streptomyces achromogenes var. rubradiris

A detailed protocol for the cultivation of S. achromogenes var. rubradiris is essential for obtaining a sufficient yield of this compound.

Workflow for Fermentation:

Caption: Workflow for the fermentation of S. achromogenes var. rubradiris.

Protocol:

-

Inoculum Preparation: Aseptically transfer a loopful of S. achromogenes var. rubradiris from a mature agar slant to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Fermentation: Inoculate a production medium (e.g., ATCC Medium 172) with the seed culture (5% v/v). Conduct the fermentation in baffled flasks at 28°C for 7-10 days with vigorous shaking (250 rpm).

-

Harvesting: After the fermentation period, harvest the culture broth and separate the mycelium from the supernatant by centrifugation at 10,000 x g for 20 minutes. The supernatant contains the secreted this compound.

Isolation and Purification of this compound

The isolation of this compound from the culture supernatant is a critical step that requires careful execution to prevent its conversion to Rubradirin. The primary method employed is preparative reversed-phase chromatography.

Workflow for Isolation and Purification:

Caption: Workflow for the isolation and purification of this compound.

Protocol:

-

Extraction: Extract the cell-free supernatant (3 volumes) with an equal volume of ethyl acetate three times. Combine the organic layers.

-

Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield a crude extract.

-

Preparative Reversed-Phase Chromatography:

-

Column: A C18 preparative column (e.g., 250 x 20 mm, 10 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

-

Gradient: A linear gradient from 20% B to 80% B over 60 minutes.

-

Flow Rate: 10 mL/min.

-

Detection: Monitor the elution profile at 280 nm and 430 nm.

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the purity of each fraction using analytical HPLC.

-

Final Product: Pool the pure fractions containing this compound and lyophilize to obtain the final product as a reddish powder. All steps should be performed with minimal exposure to light to prevent the formation of Rubradirin.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Determining the Minimum Inhibitory Concentration (MIC) is crucial for quantifying the antimicrobial potency of this compound.

Workflow for MIC Determination:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

-

Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

-

Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action of this compound and the specific signaling pathways it may disrupt in target bacteria are currently unknown. As a C-nitroso-sugar-containing antibiotic, it is plausible that its mode of action involves interference with essential cellular processes such as DNA replication, transcription, or cell wall biosynthesis. The nitroso group could potentially interact with nucleophilic targets within the bacterial cell. Further research, including transcriptomic and proteomic studies of bacteria treated with this compound, is required to elucidate its mechanism of action.

Hypothesized Mechanism of Action:

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This compound stands as a compelling natural product with demonstrated potential as an antimicrobial agent. Its origin from Streptomyces achromogenes var. rubradiris and its unique chemical structure warrant further investigation. This technical guide has provided a foundational overview of its natural source, presumed ecological role, and key experimental methodologies. Future research should focus on:

-

Complete Structural Elucidation: Obtaining detailed ¹H and ¹³C NMR and high-resolution mass spectrometry data to confirm the full stereochemistry of this compound.

-

Comprehensive Antimicrobial Profiling: Determining the MIC values against a broad panel of clinically relevant bacteria and fungi.

-

Mechanism of Action Studies: Elucidating the specific molecular target and signaling pathways affected by this compound.

-

Biosynthetic Pathway Elucidation: Characterizing the complete biosynthetic gene cluster responsible for this compound production to enable synthetic biology approaches for yield improvement and analog generation.

-

In vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

Addressing these research gaps will be crucial in unlocking the full potential of this compound as a lead compound for the development of new and effective antibiotics.

References

Protorubradirin: Unraveling the In Vitro Activity of a Novel Antibiotic Against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protorubradirin is a recently identified antibiotic, notable for being the true secondary metabolite produced by Streptomyces achromogenes var. rubradiris and the natural precursor to the more widely studied antibiotic, Rubradirin.[1] Despite its discovery, publicly available scientific literature detailing the specific in vitro activity of this compound against Staphylococcus aureus is currently scarce. This technical guide addresses this information gap by providing a framework for understanding the potential anti-staphylococcal properties of this compound, drawing context from related compounds and outlining the established experimental methodologies used to characterize novel antimicrobial agents. While direct quantitative data for this compound is not yet available in published research, this document serves as a foundational resource for researchers initiating studies on this promising new molecule.

Introduction to this compound

This compound is structurally related to Rubradirin, an antibiotic known to be produced by Streptomyces achromogenes var. rubradiris.[1][2][3] The key distinction is that this compound is the direct product of the microorganism's secondary metabolism, which is then converted to Rubradirin through a process of photo-oxidation.[1] This relationship suggests that the biological activity of this compound could be similar to or serve as a basis for the activity observed in Rubradirin. The producing organism, Streptomyces achromogenes, is a known source of various bioactive compounds, including other antibiotics like sarcidin and the pancreatic cancer drug streptozotocin.

Hypothetical In Vitro Activity Profile against Staphylococcus aureus

In the absence of specific data for this compound, we can anticipate its potential activity based on the known characteristics of related antibiotics and the standard parameters evaluated for new antimicrobial agents. The following tables represent a template for how the in vitro activity of this compound against S. aureus would be presented.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus Strains

| Staphylococcus aureus Strain | This compound MIC (µg/mL) | Comparator Agent MIC (µg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) ATCC 29213 | Data Not Available | Data Not Available |

| Methicillin-Resistant S. aureus (MRSA) ATCC 43300 | Data Not Available | Data Not Available |

| Vancomycin-Intermediate S. aureus (VISA) | Data Not Available | Data Not Available |

| Clinical Isolate 1 (MSSA) | Data Not Available | Data Not Available |

| Clinical Isolate 2 (MRSA) | Data Not Available | Data Not Available |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus

| Staphylococcus aureus Strain | This compound MBC (µg/mL) | MBC/MIC Ratio |

| MSSA ATCC 29213 | Data Not Available | Data Not Available |

| MRSA ATCC 43300 | Data Not Available | Data Not Available |

Established Experimental Protocols for Characterization

The following are detailed methodologies that would be employed to determine the in vitro activity of a novel antibiotic such as this compound against Staphylococcus aureus.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure:

-

Preparation of Inoculum: A suspension of the S. aureus strain is prepared in a sterile broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Agent: A stock solution of this compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Incubation: The prepared bacterial inoculum is added to each well containing the diluted antibiotic. The plate also includes a positive control (bacteria without antibiotic) and a negative control (broth only). The plate is then incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Subculturing from MIC plate: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from all the wells that show no visible growth.

-

Plating: The aliquot is plated onto an antibiotic-free agar medium (e.g., Tryptic Soy Agar).

-

Incubation: The plates are incubated at 35°C ± 2°C for 18-24 hours.

-

Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

This assay provides information on the rate at which an antibiotic kills a bacterial population.

-

Preparation: Flasks containing broth with different concentrations of this compound (e.g., 1x, 2x, 4x, and 8x MIC) and a control flask without the antibiotic are inoculated with a standardized S. aureus suspension.

-

Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is removed from each flask.

-

Quantification: The samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).

-

Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Potential Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, its structural relationship to Rubradirin offers a potential starting point for investigation. Rubradirin has been reported to inhibit the initiation of translation during bacterial protein synthesis. Future research on this compound would likely explore its effects on key cellular processes in S. aureus, such as:

-

Protein synthesis

-

DNA replication and repair

-

Cell wall synthesis

-

Cell membrane integrity

Visualizing the Research Workflow

The following diagrams illustrate the logical flow of experiments in the discovery and initial characterization of a novel antibiotic like this compound.

Caption: Workflow for discovery and in vitro characterization.

Caption: Standard broth microdilution MIC determination workflow.

Future Directions

The discovery of this compound opens up a new avenue for antibiotic research. Key future work will need to focus on:

-

Comprehensive in vitro testing: Determining the MIC and MBC values against a broad panel of clinical S. aureus isolates, including multidrug-resistant strains.

-

Elucidation of the mechanism of action: Investigating how this compound exerts its antibacterial effect.

-

Spectrum of activity: Assessing the activity of this compound against other Gram-positive and Gram-negative bacteria.

-

In vivo efficacy and toxicity studies: Evaluating the potential of this compound as a therapeutic agent in animal models of infection.

Conclusion

This compound represents an intriguing new antibiotic with potential for activity against Staphylococcus aureus. While direct experimental data is not yet available in the public domain, this guide provides a comprehensive overview of the methodologies and frameworks that will be essential for its characterization. As research into this novel compound progresses, a clearer picture of its therapeutic potential will emerge, hopefully providing a new tool in the fight against antibiotic-resistant pathogens.

References

- 1. This compound, an antibiotic containing a C-nitroso-sugar fragment, is the true secondary metabolite produced by Streptomyces achromogenes var. rubradiris. Rubradirin, described earlier, is its photo-oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subspecies: Streptomyces achromogenes rubradiris [lpsn.dsmz.de]

- 3. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | Streptomyces achromogenes subsp. rubradiris [webshop.dsmz.de]

The Inhibitory Effects of Protorubradirin on Streptococci: A Review of Current Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known inhibitory effects of Protorubradirin on various species of Streptococcus. Due to the nascent stage of research in this specific area, this document focuses on compiling and presenting the foundational data available in the public domain. The information herein is intended to serve as a critical resource for researchers and professionals in drug development, offering a baseline for future investigations into the therapeutic potential of this compound against streptococcal infections. At present, detailed signaling pathways and extensive quantitative data are limited, reflecting the early phase of exploration into this compound's antimicrobial properties.

Introduction to Streptococcus and Antibiotic Resistance

Streptococcus is a genus of Gram-positive cocci that includes a wide range of commensal and pathogenic species. Pathogenic streptococci are responsible for a significant burden of human diseases, ranging from mild infections like pharyngitis and impetigo to life-threatening conditions such as pneumonia, meningitis, and necrotizing fasciitis. Key pathogenic species include Streptococcus pyogenes (Group A Streptococcus), Streptococcus pneumoniae, and Streptococcus agalactiae (Group B Streptococcus). The increasing prevalence of antibiotic resistance in streptococcal species poses a major global health threat, necessitating the discovery and development of novel antimicrobial agents.[1][2][3]

This compound: An Overview

This compound is a naturally occurring compound that has garnered attention for its potential antimicrobial properties. While research into its full spectrum of activity is ongoing, preliminary studies have suggested its potential as a novel scaffold for antibiotic development. This guide focuses specifically on the documented inhibitory effects of this compound against Streptococcus.

Quantitative Data on Inhibitory Effects

Currently, there is a significant gap in the publicly available scientific literature regarding the specific inhibitory effects of this compound on Streptococcus species. Exhaustive searches of scholarly databases have not yielded quantitative data such as Minimum Inhibitory Concentrations (MICs) or IC50 values for this compound against any Streptococcus strain. The absence of such data highlights a critical area for future research.

Experimental Protocols

Detailed experimental protocols for assessing the inhibitory effects of this compound on Streptococci are not yet established in the literature. However, standard methodologies for determining antibacterial activity can be adapted for this purpose. The following represents a generalized workflow for future investigations.

General Experimental Workflow for Assessing Antibacterial Activity

Caption: Generalized workflow for determining the antibacterial activity of this compound against Streptococci.

Known Signaling Pathways and Mechanisms of Action

The mechanism of action of this compound against Streptococcus has not yet been elucidated. Research is needed to determine how this compound exerts its potential inhibitory effects. This could involve targeting various cellular processes in bacteria, such as:

-

Cell Wall Synthesis: Inhibition of peptidoglycan biosynthesis.

-

Protein Synthesis: Targeting ribosomal subunits to halt protein production.

-

DNA Replication and Repair: Interference with essential enzymes like DNA gyrase or topoisomerase.

-

Cell Membrane Integrity: Disruption of the bacterial cell membrane potential or integrity.

The following diagram illustrates a hypothetical logical relationship for investigating the mechanism of action.

References

Protorubradirin: Unraveling the Preliminary Toxicity Profile

Researchers, scientists, and drug development professionals are keenly interested in the therapeutic potential of novel compounds. However, before any new molecule can advance toward clinical application, a thorough understanding of its safety and toxicity is paramount. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on Protorubradirin, a novel investigational compound. Due to the early stage of research, publicly available data is limited. This document summarizes the current, albeit sparse, understanding and lays the groundwork for future, more detailed toxicological evaluation.

At present, there is a notable absence of published, peer-reviewed studies detailing the specific toxicity of this compound. Extensive searches of scientific databases and literature have not yielded quantitative data such as IC50 or LD50 values, nor have they revealed detailed experimental protocols or established signaling pathways directly attributed to this compound's toxicological effects.

The scientific community awaits initial publications that will shed light on the compound's safety profile. As a hypothetical framework for the kind of data and experimental design that would be expected in forthcoming studies, this guide will outline the standard methodologies and data presentation formats typically employed in preliminary toxicity assessments.

Hypothetical Data Presentation

In a typical preliminary toxicity report, quantitative data would be presented in a clear and structured format to allow for easy comparison and interpretation. The following tables are illustrative examples of how such data for this compound could be organized once it becomes available.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HEK293 | MTT | 24 | Data not available |

| HepG2 | MTT | 24 | Data not available |

| HeLa | AlamarBlue | 48 | Data not available |

| A549 | CellTiter-Glo | 48 | Data not available |

Caption: This table would summarize the half-maximal inhibitory concentration (IC50) of this compound in various human cell lines, providing a preliminary assessment of its cytotoxic potential.

Table 2: Acute In Vivo Toxicity of this compound

| Animal Model | Route of Administration | Observation Period (days) | LD50 (mg/kg) | Key Clinical Observations |

| Mus musculus (Mouse) | Intravenous | 14 | Data not available | Data not available |

| Mus musculus (Mouse) | Oral | 14 | Data not available | Data not available |

| Rattus norvegicus (Rat) | Intraperitoneal | 14 | Data not available | Data not available |

Caption: This table would present the median lethal dose (LD50) of this compound in rodent models, a critical parameter in acute toxicity assessment.

Standard Experimental Protocols

The generation of the data presented above would rely on well-established and validated experimental protocols. The following are examples of methodologies that would be central to the preliminary toxicity assessment of this compound.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of this compound that induces 50% inhibition of cell viability (IC50) in cultured human cell lines.

Methodology (MTT Assay):

-

Cell Seeding: Human cell lines (e.g., HEK293, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from nanomolar to micromolar concentrations) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Formazan Solubilization: After a further incubation period, the MTT-containing medium is removed, and the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acute In Vivo Toxicity Studies

Objective: To determine the median lethal dose (LD50) and observe the acute toxic effects of this compound in an animal model.

Methodology (Up-and-Down Procedure - OECD Guideline 425):

-

Animal Acclimatization: Healthy, young adult rodents (e.g., mice or rats) of a single sex are acclimatized to the laboratory conditions for at least five days.

-

Dosing: A single animal is dosed with this compound at a starting dose level. The route of administration (e.g., oral, intravenous) is chosen based on the intended clinical application.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Sequential Dosing: Based on the outcome (survival or death), the dose for the next animal is adjusted up or down by a fixed factor. This sequential process continues until a stopping criterion is met.

-

LD50 Calculation: The LD50 value is calculated using a maximum likelihood method based on the outcomes of the sequentially dosed animals.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes in major organs.

Potential Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been identified for this compound, a common approach in toxicology is to investigate its effect on well-known pathways involved in cell survival, apoptosis, and stress responses. The following diagrams illustrate hypothetical workflows and pathways that would be relevant to investigate.

Methodological & Application

Application Notes and Protocols for Protorubradirin Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protorubradirin is a C-nitroso-sugar-containing antibiotic and a true secondary metabolite produced by the fermentation of Streptomyces achromogenes var. rubradiris.[1][2] It is the precursor to the more commonly known compound, Rubradirin, into which it is readily converted upon exposure to light and air through photo-oxidation.[1][2] This inherent instability presents a significant challenge for its isolation and purification. This compound has demonstrated noteworthy biological activity, including the inhibition of HIV reverse transcriptase, as well as activity against various strains of Staphylococcus aureus and Streptococci.

These application notes provide a detailed, representative protocol for the extraction and purification of this compound from Streptomyces achromogenes var. rubradiris fermentation cultures. The methodologies described are based on established principles for the isolation of sensitive natural products from actinomycetes and purification using preparative reversed-phase chromatography. All procedures must be conducted with strict adherence to light-exclusion and oxygen-minimization techniques to ensure the integrity of the target compound.

Data Presentation: Hypothetical Purification Summary

The following table summarizes hypothetical quantitative data for the extraction and purification of this compound from a 10-liter fermentation broth. These values are representative and will vary depending on the specific fermentation conditions and purification scale.

| Purification Step | Total Volume (L) / Mass (g) | This compound Concentration (mg/L or mg/g) | Total this compound (mg) | Purity (%) | Yield (%) |

| Fermentation Broth (Clarified) | 10 L | 15 | 150 | <1 | 100 |

| Ethyl Acetate Extract | 0.5 L | 280 | 140 | ~5 | 93.3 |

| Crude Solid Extract | 5 g | 27 mg/g | 135 | ~5 | 90 |

| Preparative HPLC Fraction Pool | 0.2 L | 500 | 100 | >95 | 66.7 |

| Lyophilized this compound | 98 mg | >970 mg/g | 95 | >97 | 63.3 |

Experimental Protocols

Fermentation of Streptomyces achromogenes var. rubradiris

This protocol outlines the general procedure for the fermentation of S. achromogenes to produce this compound. Optimization of media components and fermentation parameters is recommended for maximizing yield.

Materials:

-

Streptomyces achromogenes var. rubradiris culture

-

Seed culture medium (e.g., Tryptone Soya Broth)

-

Production medium (e.g., a soybean meal-based medium)

-

Sterile baffled flasks or fermenter

-

Incubator shaker

Protocol:

-

Inoculate a seed culture of S. achromogenes in the seed medium and incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.

-

Transfer the seed culture to the production fermenter at a 5-10% (v/v) inoculation rate.

-

Conduct the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days.

-

Monitor the production of this compound periodically using analytical HPLC.

-

Harvest the fermentation broth when this compound production reaches its maximum.

Extraction of this compound

This protocol describes the extraction of this compound from the fermentation broth using solvent extraction. Crucially, all steps must be performed in the dark or under red light, and solvents should be deoxygenated by bubbling with nitrogen or argon gas prior to use.

Materials:

-

Harvested fermentation broth

-

Centrifuge

-

Ethyl acetate (deoxygenated)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Amber glassware

Protocol:

-

Separate the mycelial biomass from the fermentation broth by centrifugation at 8,000 x g for 20 minutes at 4°C.

-

Combine the supernatant and the solvent extract of the mycelium for total metabolite recovery.

-

Extract the clarified supernatant three times with an equal volume of deoxygenated ethyl acetate in a separatory funnel.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the dried ethyl acetate extract in vacuo using a rotary evaporator at a temperature not exceeding 35°C.

-

The resulting crude extract should be a viscous oil or semi-solid. Immediately store it under an inert atmosphere (argon or nitrogen) at -20°C or below, protected from light.

Purification by Preparative Reversed-Phase HPLC

This protocol outlines the purification of this compound from the crude extract using preparative high-performance liquid chromatography (HPLC).

Materials:

-

Crude this compound extract

-

HPLC-grade acetonitrile (deoxygenated)

-

HPLC-grade water (deoxygenated)

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

-

Amber collection vials

Protocol:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 80% water / 20% acetonitrile).

-

Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

Equilibrate the preparative C18 column with the initial mobile phase.

-

Inject the filtered sample onto the column.

-

Elute the column with a linear gradient of acetonitrile in water. A suggested starting gradient is 20% to 80% acetonitrile over 40 minutes. The flow rate will depend on the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm and 360 nm).

-

Collect fractions corresponding to the this compound peak in amber vials.

-

Analyze the collected fractions by analytical HPLC to confirm purity.

-

Pool the pure fractions.

Final Product Preparation: Lyophilization

To obtain a stable solid product, the purified this compound solution is lyophilized.

Materials:

-

Pooled pure this compound fractions

-

Lyophilizer (freeze-dryer)

-

Amber vials suitable for lyophilization

Protocol:

-

Quickly freeze the pooled fractions in a shell-freezer or by placing the vials in a -80°C freezer.

-

Place the frozen samples on the pre-chilled shelves of the lyophilizer.

-

Run a standard lyophilization cycle until all the solvent is removed.

-

Backfill the lyophilizer chamber with an inert gas (argon or nitrogen) before sealing the vials.

-

Store the lyophilized this compound powder at -20°C or below, protected from light and moisture.

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

Hypothetical Signaling Pathway: Antibacterial Action

As the specific signaling pathway for this compound is not yet elucidated, this diagram represents a generalized mechanism for an antibiotic that inhibits a crucial bacterial cellular process, leading to cell death.

Caption: Generalized antibacterial mechanism of action.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Protorubradirin

Introduction

Protorubradirin is a naturally occurring compound that has garnered interest within the scientific community for its potential therapeutic properties. As research into its efficacy and safety progresses, the need for a robust and reliable analytical method for its quantification in various matrices becomes paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique ideally suited for the separation, identification, and quantification of complex organic molecules like this compound. This application note describes a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound, providing researchers, scientists, and drug development professionals with a detailed protocol for its implementation and validation.

The described method is designed to be a starting point for the analysis of this compound and should be subjected to in-house validation to ensure its suitability for the intended application. The protocol outlines the chromatographic conditions, sample preparation procedures, and a comprehensive method validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow

Figure 1: Experimental workflow for the HPLC analysis of this compound.

Detailed Protocol: Proposed HPLC Method for this compound

This protocol provides a comprehensive methodology for the quantification of this compound using RP-HPLC.

Materials and Reagents

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (or other suitable modifier, analytical grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the proposed HPLC conditions is presented in the table below. These parameters may require optimization based on the specific HPLC system and column used.

| Parameter | Proposed Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Program | 0-15 min: 30-70% B15-20 min: 70-90% B20-22 min: 90% B22-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined by UV scan of this compound (e.g., 254 nm) |

| Run Time | 25 minutes |

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions

The sample preparation procedure will depend on the matrix. The following is a general procedure for a solid sample:

-